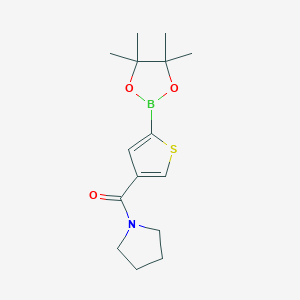

4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-94-2 and a molecular weight of 307.22 . Its IUPAC name is pyrrolidin-1-yl (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidin-1-yl group attached to a thiophene ring, which is further connected to a boronic acid pinacol ester group . The InChI code for this compound is 1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-21-12)13(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a key reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.22 .Aplicaciones Científicas De Investigación

Thiophene-Based Polymers

4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester and similar thiophenebisboronic derivatives have been instrumental in synthesizing well-defined alternating thiophene−phenylene copolymers through palladium-catalyzed Suzuki polycondensations. These polymers, characterized by moderate molecular weights and specific polydispersity, indicate the significant role of boronic derivatives and catalysts in determining the yield and molecular weight of the final products. Analytical techniques like MALDI−TOF mass spectrometry are crucial for understanding the polymerization process and assessing the end groups in the polymers, highlighting the influence of hydrolytic deboronation in limiting the formation of high molecular weight polymers (Jayakannan, Dongen, & Janssen, 2001).

Catalyst System for Polymer Synthesis

A specialized catalyst system featuring Pd (0) and a phosphine-based bulky ligand has shown efficiency in synthesizing a range of thiophene-containing linear and hyperbranched conjugated polymers. This system, utilizing thiophene boronic acid pinacol ester as a monomer, underscores the catalyst's efficiency in producing high molecular weight polymers in a significantly reduced timeframe (Liu et al., 2021).

Applications in Organic Synthesis and Analysis

Enhanced Lewis Acidity in Exciplex Formation

The formation of an exciplex between a pyridinium boronic acid and phenyl group connected via a propylene linker can be manipulated using this compound. The addition of pinacol enhances the Lewis acidity of the boronate ester, strengthening its cation-π stacking interaction and significantly enhancing fluorescence, indicating its potential in molecular sensing applications (Huang et al., 2010).

Analytical Challenges and Strategies

Pinacolboronate esters, including those similar to this compound, pose unique analytical challenges due to their rapid hydrolysis to boronic acids, which are poorly soluble in organic solvents. Innovative approaches involving non-aqueous, aprotic diluents, and highly basic mobile phases with ion pairing reagents are essential to stabilize these compounds for purity analysis, highlighting the importance of specialized analytical methods for handling such reactive esters (Zhong et al., 2012).

Mecanismo De Acción

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-21-12)13(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRMBGLOORQIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2534172.png)